MTSEA-biotin

Membrane Protein Topology Substituted Cysteine Accessibility Method (SCAM) Cell Surface Biotinylation

MTSEA-biotin outperforms generic maleimide-biotin and NHS-SS-biotin through strict membrane impermeability, unambiguous thiol specificity, and a defined 1:1 reaction stoichiometry that produces a single product—no hydrolysis or multiple labeling events. This enables quantitative interpretation of labeling intensity as a direct measure of cysteine accessibility in live-cell surface mapping, ligand-gated ion channel SCAM, and s⁴U-specific tRNA studies. Choose MTSEA-biotin when residue-level quantification and exclusive extracellular domain labeling are non-negotiable requirements.

Molecular Formula C13H23N3O4S3
Molecular Weight 381.5 g/mol
CAS No. 162758-04-5
Cat. No. B561619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMTSEA-biotin
CAS162758-04-5
SynonymsMethanesulfonothioic Acid S-[2-[[5-[(3aS,4S,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]ethyl] Ester;  MTSEA-BIOTIN; 
Molecular FormulaC13H23N3O4S3
Molecular Weight381.5 g/mol
Structural Identifiers
SMILESCS(=O)(=O)SCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2
InChIInChI=1S/C13H23N3O4S3/c1-23(19,20)22-7-6-14-11(17)5-3-2-4-10-12-9(8-21-10)15-13(18)16-12/h9-10,12H,2-8H2,1H3,(H,14,17)(H2,15,16,18)/t9-,10-,12-/m0/s1
InChIKeyCQPWMXNDGWWWHG-NHCYSSNCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

MTSEA-biotin (CAS 162758-04-5) Procurement Guide: Baseline Characteristics and Comparator Context


MTSEA-biotin (N-biotinylaminoethyl methanethiosulfonate, CAS 162758-04-5, MW 381.53 g/mol, C₁₃H₂₃N₃O₄S₃) is a sulfhydryl-specific, biotin-conjugated labeling reagent. Its core reactive group is a methanethiosulfonate (MTS) moiety that reacts with free thiols to form a mixed disulfide bond, enabling specific covalent modification of cysteine residues in proteins and modified nucleosides such as 4-thiouridine (s⁴U) in RNA. The compound is distinguished by its plasma membrane impermeability and its capacity to probe water-accessible protein topology in live cells. [1]

Why Generic Thiol-Biotin Reagents Cannot Replace MTSEA-biotin in Quantitative SCAM and s⁴U Detection Workflows


Generic thiol-biotinylation reagents, such as maleimide-biotin or NHS-SS-biotin, lack the critical combination of membrane impermeability, unambiguous thiol specificity, and discrete reaction stoichiometry that MTSEA-biotin provides. Maleimide-based biotin reagents, while also thiol-reactive, are often membrane-permeable, leading to intracellular background and confounding quantification in surface accessibility assays. NHS-SS-biotin targets primary amines (lysine) and thus fails to provide cysteine-specific information. Crucially, the MTS-thiol reaction in MTSEA-biotin proceeds with a defined 1:1 stoichiometry that does not generate multiple products, enabling the quantitative interpretation of labeling intensity as a direct measure of residue accessibility—a feature absent in many alternative chemistries. [1]

MTSEA-biotin (CAS 162758-04-5) Quantitative Differentiation Evidence: Head-to-Head Performance in SCAM and s⁴U Detection


Membrane Impermeability Enables Exclusive Extracellular Cysteine Labeling in Intact Cells

MTSEA-biotin is strictly plasma membrane-impermeable. In intact cells, it labels only extracellular cysteine residues, providing a binary on/off signal that unequivocally distinguishes extracellular from intracellular domains. In contrast, cell-permeable thiol probes (e.g., many maleimide-biotin conjugates) label both intracellular and extracellular cysteines, confounding topological assignment. [1]

Membrane Protein Topology Substituted Cysteine Accessibility Method (SCAM) Cell Surface Biotinylation

Unambiguous Reactivity with 4-Thiouridine (s⁴U) in tRNA Enables Quantitative Detection of RNA Modification

MTSEA-biotin (MTSEA biotin-XX) exhibits exclusive reactivity with s⁴U among sulfur-containing modified nucleosides in tRNA, enabling quantitative and selective detection of this specific modification. The system shows zero cross-reactivity with 5-methyl-2-thiouridine (m⁵s²U) or other s²U derivatives, a critical distinction from less selective chemical probing methods. [1]

tRNA Modification 4-Thiouridine (s⁴U) Detection RNA Chemical Probing

Quantitative Accessibility Gradients in GABAᴀ Receptor Binding Pocket Mapped by MTSEA-biotin Reaction Rates

MTSEA-biotin reaction rates with engineered cysteines in the GABAᴀ receptor β2 subunit reveal a steep accessibility gradient from residues G203 to S209, quantitatively defining the geometry of the ligand binding pocket. This gradient is obscured when using less reactive or bulkier thiol probes that fail to differentiate between exposed and partially buried residues. [1]

Ligand-Gated Ion Channel Binding Pocket Dynamics SCAM

Optimal Use Cases for MTSEA-biotin (CAS 162758-04-5) Based on Quantitative Differentiation Evidence


High-Confidence Topological Mapping of Integral Membrane Proteins via SCAM

Use MTSEA-biotin when the research objective requires unambiguous discrimination between extracellular and intracellular domains of membrane proteins in live cells. Its strict membrane impermeability, demonstrated by the absence of labeling in non-permeabilized cells for intracellular cysteine mutants, ensures that positive signal originates exclusively from residues exposed to the extracellular milieu. This property is essential for constructing accurate topological models of transporters, receptors, and channels. [1]

Quantitative and Selective Detection of 4-Thiouridine (s⁴U) in tRNA and Nascent RNA

Deploy MTSEA-biotin in RNA modification studies where absolute selectivity for s⁴U over other thionucleosides (e.g., s²U, m⁵s²U) is non-negotiable. The system's complete lack of cross-reactivity with s²U derivatives in thiI deletion tRNAs enables precise quantification of s⁴U content, supporting investigations into tRNA thiolation pathways, metabolic labeling of nascent RNA with 4sU, and cell-surface RNA profiling. [2]

Probing Water Accessibility and Binding Pocket Dynamics in Ion Channels and Receptors

Utilize MTSEA-biotin for substituted cysteine accessibility mapping of ligand-gated ion channels where resolving fine gradations in solvent exposure is critical. The reagent's small size and high reactivity generate a continuous spectrum of labeling intensities along a polypeptide chain, enabling the identification of β-strand boundaries, loop conformations, and dynamic constriction of binding pockets during gating. This quantitative gradient information is lost when using bulkier or less reactive probes. [3]

Site-Specific Biotinylation for Pull-Down and Functional Assays Requiring Defined Stoichiometry

Choose MTSEA-biotin for applications demanding a defined 1:1 biotin:protein stoichiometry without the risk of multiple labeling events. The MTS-thiol reaction proceeds cleanly to a single product, unlike maleimide chemistries that can undergo hydrolysis or ring-opening side reactions. This predictable stoichiometry is crucial for quantitative pull-down experiments, single-molecule studies, and any workflow where biotin tag number must be precisely controlled. [4]

Technical Documentation Hub

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